SU056

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

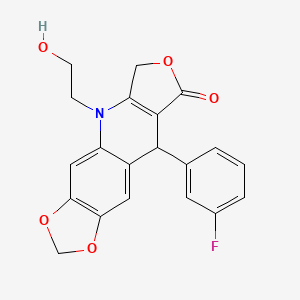

C20H16FNO5 |

|---|---|

Molecular Weight |

369.3 g/mol |

IUPAC Name |

8-(3-fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |

InChI |

InChI=1S/C20H16FNO5/c21-12-3-1-2-11(6-12)18-13-7-16-17(27-10-26-16)8-14(13)22(4-5-23)15-9-25-20(24)19(15)18/h1-3,6-8,18,23H,4-5,9-10H2 |

InChI Key |

WVJVLSHRAJOEEW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(C3=CC4=C(C=C3N2CCO)OCO4)C5=CC(=CC=C5)F)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of SU056, a Direct YB-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for SU056, a first-in-class small molecule inhibitor of Y-box binding protein 1 (YB-1). YB-1 is a multifunctional oncoprotein implicated in tumor progression, metastasis, and the development of treatment resistance across numerous cancers, making it a critical therapeutic target.[1][2] this compound has emerged as a potent agent that directly engages YB-1, disrupting its core functions and demonstrating significant anti-tumor activity in preclinical models.[1][3][4]

Core Mechanism of Action: Direct Inhibition and Destabilization of YB-1

This compound is an azopodophyllotoxin small molecule that exerts its anti-cancer effects by directly binding to the YB-1 protein.[3][5][6] This physical interaction is the initiating event that triggers a cascade of downstream consequences, ultimately neutralizing the oncogenic activity of YB-1. The primary mechanisms are:

-

Disruption of mRNA Binding and Translation: this compound interacts with YB-1 at a site that prevents it from binding to messenger RNA (mRNA).[4] YB-1 is a key regulator of protein synthesis, and by blocking its access to mRNA, this compound inhibits the interaction between YB-1 and the broader protein synthesis machinery, leading to a suppression of translation.[4]

-

Induction of Proteolytic Degradation: The binding of this compound to YB-1 leads to an enhanced proteolytic degradation of the YB-1 protein itself.[5] This reduces the total cellular levels of YB-1, further diminishing its capacity to drive cancer progression.

-

Inhibition of Downstream Signaling: By causing the degradation of YB-1 and inhibiting its function, this compound effectively downregulates the expression of YB-1 and its associated downstream target proteins.[7][8] This includes key proteins involved in cell survival, proliferation, and drug resistance, such as Multidrug Resistance Protein 1 (MDR1).[5][7]

The inhibition of YB-1 by this compound results in several key cellular outcomes:

-

Inhibition of Cell Proliferation and Colony Formation. [7]

-

Inhibition of Cell Migration. [7]

-

Synergistic Effects with Chemotherapy: this compound enhances the cytotoxic effects of agents like Paclitaxel, suggesting a role in overcoming treatment resistance.[1][7]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Cell Growth Inhibition by this compound

| Cell Line | Cancer Type | Incubation Time | IC50 Value (μM) | Citation |

|---|---|---|---|---|

| OVCAR3 | Ovarian | 48 h | 1.27 | [7] |

| OVCAR4 | Ovarian | 48 h | 6.8 | [7] |

| OVCAR5 | Ovarian | 48 h | 4.33 | [7] |

| OVCAR8 | Ovarian | 48 h | 3.18 | [7] |

| SKOV3 | Ovarian | 48 h | 1.73 | [7] |

| ID8 | Ovarian (murine) | 48 h | 3.75 |[7] |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Cancer Model | Administration | Dosage | Outcome | Citation |

|---|---|---|---|---|

| Mice with ID8 cells | Intraperitoneal (i.p.) | 20 mg/kg | Inhibited tumor growth, reduced tumor weight by 2-fold, and reduced lung metastases. | [7] |

| Mice with OVCAR8 tumors | i.p., daily | 10 mg/kg (in combination with Paclitaxel 5 mg/kg weekly) | Greater reduction in tumor growth compared to single agents. | [7] |

| Patient-derived xenograft (TNBC) | Oral | Not specified | Inhibited tumor growth by up to 63% over 21 days. | [4] |

| Metastasis model (TNBC) | Oral | Not specified | 65.5% decrease in lung metastasis compared to control. |[4] |

Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The methodologies are detailed below.

3.1 Cell Viability Assay

-

Objective: To determine the concentration-dependent effect of this compound on cancer cell proliferation and calculate IC50 values.

-

Procedure:

-

Ovarian cancer cell lines (OVCAR3/4/5/8, SKOV3, ID8) were seeded in 96-well plates.[7]

-

After allowing cells to attach, they were treated with a range of this compound concentrations (approx. 0-10 μM).[7]

-

Cells were incubated for 48 hours.[7]

-

Cell viability was assessed using a standard method such as the MTT or SRB assay, which measures metabolic activity or total protein content, respectively, as an indicator of cell number.

-

Absorbance was read using a plate reader, and data were normalized to untreated controls to determine the percentage of growth inhibition.

-

IC50 values were calculated by fitting the dose-response data to a nonlinear regression curve.

-

3.2 Western Blot Analysis

-

Objective: To measure the effect of this compound on the expression levels of YB-1 and its downstream target proteins.

-

Procedure:

-

OVCAR8 cells were treated with this compound at varying concentrations (e.g., 1-5 μM) for a specified duration (e.g., 12 hours).[7]

-

Following treatment, cells were lysed to extract total protein.

-

Protein concentration was determined using a BCA assay to ensure equal loading.

-

Protein samples were separated by size via SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for YB-1, TMSB10, SUMO2, and PMSB2.[7] A loading control antibody (e.g., β-actin or GAPDH) was used to normalize the data.

-

The membrane was then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify changes in protein expression.

-

3.3 Cell Migration Assay

-

Objective: To assess the impact of this compound on the migratory capacity of cancer cells.

-

Procedure (Transwell/Boyden Chamber Assay):

-

OVCAR8, SKOV3, and ID8 cells were pre-treated with this compound (0, 0.5, 1 μM) for 12 hours.[7]

-

Cells were seeded into the upper chamber of a transwell insert (typically with an 8 μm pore size membrane), which may be coated with an extracellular matrix protein like fibronectin.

-

The lower chamber was filled with media containing a chemoattractant (e.g., FBS).

-

The plate was incubated for a period (e.g., 12-24 hours) to allow cells to migrate through the pores.

-

Non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-

Migrated cells on the lower surface were fixed and stained (e.g., with crystal violet).

-

The number of migrated cells was quantified by counting under a microscope in several representative fields. The results demonstrated a dose-dependent inhibition of migration.[7]

-

Conclusion

This compound represents a significant advancement in targeting the historically challenging oncoprotein YB-1. Its mechanism of action is characterized by direct physical binding to YB-1, which disrupts its critical functions in regulating mRNA translation and stability. This leads to the proteolytic degradation of YB-1, inhibition of downstream oncogenic pathways, and potent anti-tumor effects, including cell cycle arrest, apoptosis, and reduced migration. The preclinical data strongly support the continued development of this compound as a novel therapeutic strategy, particularly for cancers characterized by YB-1 overexpression and treatment resistance.

References

- 1. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]

- 5. Novel Insights into YB-1 Signaling and Cell Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Serendipitous Discovery and Preclinical Development of SU056: A First-in-Class YB-1 Inhibitor

A comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of SU056, a novel small molecule inhibitor of the Y-box binding protein 1 (YB-1), for researchers, scientists, and drug development professionals.

Abstract

This compound is a first-in-class small molecule inhibitor of the proto-oncogenic transcription and translation factor, Y-box binding protein 1 (YB-1). Its discovery was the result of a serendipitous finding during a research program aimed at developing inhibitors for a different target in drug-resistant ovarian cancer. Subsequent studies have demonstrated that this compound effectively inhibits tumor growth and progression in preclinical models of various cancers, including ovarian and triple-negative breast cancer. It has been shown to induce cell-cycle arrest and apoptosis, inhibit cell migration, and enhance the cytotoxic effects of conventional chemotherapy. This technical guide details the history of this compound's discovery and development, its mechanism of action, and provides a comprehensive summary of its preclinical data, along with detailed protocols for key experimental procedures.

Discovery and Development History

The journey of this compound's discovery is a compelling example of serendipity in drug development. Researchers at Oregon Health & Science University (OHSU), led by Dr. Sanjay Malhotra, were initially focused on developing inhibitors for a different protein implicated in drug-resistant ovarian cancer. The team synthesized a series of molecules based on the scaffold of etoposide, an older cancer drug, with the goal of improving its potency and reducing toxicity.

After three rounds of chemical modifications, a resulting compound, later named this compound, exhibited significant anti-cancer activity. However, further investigation revealed that this compound was not interacting with the intended target. Through a Cellular Thermal Shift Assay (CETSA), it was discovered that this compound directly binds to and inhibits Y-box binding protein 1 (YB-1). This unexpected finding shifted the research focus towards characterizing this compound as a novel YB-1 inhibitor.

Subsequent preclinical development has focused on elucidating its mechanism of action and evaluating its therapeutic potential in various cancer models. These studies have shown that this compound not only inhibits tumor growth as a monotherapy but also acts synergistically with existing chemotherapeutic agents like paclitaxel. The compound is now progressing towards clinical development.

Logical Flow of this compound Discovery

Caption: Serendipitous discovery pathway of this compound.

Chemical Properties and Synthesis

This compound, chemically known as 9-(3-fluorophenyl)-5-(2-hydroxyethyl)-6,9-dihydro-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, is classified as an azopodophyllotoxin.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2376580-08-2 |

| Molecular Formula | C20H16FNO5 |

| Molecular Weight | 369.35 g/mol |

A representative synthesis for azopodophyllotoxin analogues involves a one-step multicomponent reaction, though the specific synthesis protocol for this compound has not been publicly detailed.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the Y-box binding protein 1 (YB-1). YB-1 is a multifunctional oncoprotein that is overexpressed in numerous cancers and is associated with tumor progression, drug resistance, and poor prognosis. It regulates the transcription and translation of a wide array of genes involved in cell proliferation, survival, and stress response.

By binding to YB-1, this compound disrupts its interaction with mRNA and the protein synthesis machinery, leading to the suppression of translation of key oncogenic proteins. This inhibition results in several downstream cellular effects:

-

Induction of Cell Cycle Arrest: this compound has been shown to arrest cancer cells in the G1 and sub-G1 phases of the cell cycle.

-

Apoptosis Induction: The compound triggers programmed cell death in cancer cells.

-

Inhibition of Cell Migration: this compound impedes the migratory capabilities of cancer cells, which is crucial for metastasis.

-

Reversal of Drug Resistance: YB-1 is a known driver of multidrug resistance. By inhibiting YB-1, this compound can re-sensitize cancer cells to conventional chemotherapies like paclitaxel.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound via YB-1 inhibition.

Preclinical Data

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a range of ovarian cancer cell lines.

Table 2: In Vitro Activity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| OVCAR3 | 1.27 |

| OVCAR4 | 6.8 |

| OVCAR5 | 4.33 |

| OVCAR8 | 3.18 |

| SKOV3 | 1.73 |

| ID8 | 3.75 |

Data sourced from MedchemExpress product information, citing Tailor D, et al. Cell Chem Biol. 2021.

Further in vitro studies have shown that this compound:

-

Inhibits colony formation in OVCAR-8 and ID8 cells in a dose-dependent manner.

-

Arrests OVCAR8, SKOV3, and ID8 cells in the sub-G1 and G1 phases at concentrations of 1-5 µM after 6 hours.

-

Inhibits cell migration in OVCAR8, SKOV3, and ID8 cells at concentrations of 0.5-1 µM after 12 hours.

-

Induces apoptotic cell death in OVCAR8, SKOV3, and ID8 cells at concentrations up to 5 µM after 24 hours.

-

Inhibits the expression of YB-1 and its downstream targets in OVCAR8 cells at concentrations of 1-5 µM after 12 hours.

-

Enhances the cytotoxic effects of paclitaxel in a synergistic manner.

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models of ovarian and triple-negative breast cancer.

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment | Outcome |

| Ovarian Cancer | Mice with ID8 cell implants | This compound (20 mg/kg, i.p.) | 2-fold reduction in tumor weight. |

| Ovarian Cancer | Mice with ID8 cell implants | This compound (20 mg/kg, i.p.) | 3-fold reduction in lung metastases. |

| Ovarian Cancer | Immunodeficient mice with OVCAR8 tumors | This compound (10 mg/kg, i.p., daily) + Paclitaxel (5 mg/kg, weekly, i.p.) | Greater reduction in tumor growth compared to either agent alone. |

| Triple-Negative Breast Cancer | Patient-derived xenograft models | Oral this compound over 21 days | Up to 63% inhibition of tumor growth. |

| Triple-Negative Breast Cancer | Metastasis model | Oral this compound | 65.5% decrease in lung metastasis. |

Toxicological studies have shown that this compound is well-tolerated in animal models, with no observable adverse effects even at doses up to 20 times the therapeutic level.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure for identifying the protein target of a small molecule based on ligand-induced thermal stabilization.

Experimental Workflow for CETSA

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

-

Cell Culture: Culture OVCAR8 cells to 80-90% confluency.

-

Compound Treatment: Treat cells with this compound or vehicle (DMSO) for a specified period (e.g., 1-3 hours) at 37°C.

-

Cell Harvesting and Resuspension: Harvest cells, wash with PBS, and resuspend in PBS.

-

Heat Treatment: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40°C to 67.5°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

-

Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting for specific proteins of interest or by mass spectrometry for proteome-wide analysis.

-

Data Analysis: Compare the amount of soluble protein at each temperature between the this compound-treated and vehicle-treated samples. A shift to higher temperatures for a specific protein in the presence of this compound indicates direct binding and stabilization.

MTT Cell Viability Assay

This protocol outlines a colorimetric assay to assess cell viability based on the metabolic activity of cells.

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR8, SKOV3) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate for the desired exposure time (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Reading: After incubating for at least 2 hours at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

-

Cell Seeding: Seed cells (e.g., SKOV3) in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Scratch Formation: Create a "scratch" or wound in the monolayer using a sterile 1 mL pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells and debris.

-

Compound Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 0.5, 1 µM) or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or cell migration rate.

In Vivo Ovarian Cancer Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of ovarian cancer cells (e.g., 1 x 10^6 OVCAR8 cells) into immunodeficient mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).

-

Drug Administration: Administer the treatments as per the defined schedule (e.g., this compound at 10 mg/kg daily via intraperitoneal injection and paclitaxel at 5 mg/kg weekly via intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitoring: Monitor animal body weight and overall health throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare tumor growth and final tumor weights between the different treatment groups to determine the efficacy of the treatments.

Future Directions

The discovery and preclinical development of this compound represent a significant advancement in the pursuit of targeted therapies for cancers driven by YB-1. The promising in vitro and in vivo data, coupled with a favorable safety profile, provide a strong rationale for its clinical investigation. Future studies will likely focus on:

-

Phase 1 Clinical Trials: To evaluate the safety, tolerability, and pharmacokinetics of this compound in cancer patients.

-

Biomarker Development: To identify biomarkers that can predict which patients are most likely to respond to this compound treatment.

-

Combination Therapies: To explore the synergistic effects of this compound with other targeted therapies and immunotherapies.

-

Expansion to Other Cancers: To investigate the efficacy of this compound in other YB-1-dependent malignancies.

The continued development of this compound holds the potential to offer a new therapeutic option for patients with difficult-to-treat cancers, particularly those characterized by drug resistance.

Y-Box Binding Protein 1 (YB-1): A Comprehensive Technical Guide to a Promising Therapeutic Target

Y-box binding protein 1 (YB-1), a member of the highly conserved cold shock domain protein family, is a multifunctional oncoprotein implicated in a myriad of cellular processes critical for cancer development and progression.[1][2][3] Its dysregulation is a hallmark of numerous malignancies, making it a focal point for the development of novel cancer therapies.[4][5] This technical guide provides an in-depth overview of YB-1's role in oncology, therapeutic strategies for its inhibition, and detailed experimental protocols for its study.

The Multifaceted Role of YB-1 in Cancer

YB-1 is a critical regulator of gene expression at both the transcriptional and translational levels.[3][4] It shuttles between the cytoplasm and the nucleus, where its localization dictates its function.[5][6] In the cytoplasm, YB-1 is involved in mRNA stability and translation, while in the nucleus, it acts as a transcription factor for a wide array of genes involved in key cancer-associated processes.[1][7]

Key Oncogenic Functions:

-

Cell Proliferation and Cell Cycle: YB-1 promotes cancer cell proliferation by activating the transcription of crucial cell cycle genes, including Cyclin A, Cyclin B1, and Proliferating Cell Nuclear Antigen (PCNA).[1][2][4] Inhibition of YB-1 leads to the suppression of cell cycle-related genes like CDC6 and an increase in cell cycle inhibitors p21 and p16.[1]

-

Drug Resistance: A significant body of evidence links YB-1 to multidrug resistance (MDR). It directly activates the transcription of the MDR1 gene, which encodes the P-glycoprotein drug efflux pump.[1][2][5] Nuclear expression of YB-1 is strongly associated with resistance to various chemotherapeutic agents, including cisplatin, doxorubicin, and mitomycin C.[1][7][8]

-

Metastasis and EMT: YB-1 drives tumor invasion and metastasis by promoting the epithelial-to-mesenchymal transition (EMT).[2] It has been shown to increase the expression of N-cadherin and Vimentin while downregulating E-cadherin.[2]

-

Cancer Stemness: YB-1 plays a role in maintaining cancer stem cell (CSC) populations. It promotes the expression of stemness-related genes such as CD44, CD49f, Oct-4, and Nanog.[1][9]

-

DNA Repair: YB-1 is involved in DNA repair processes, which can protect cancer cells from the cytotoxic effects of DNA-damaging agents.[1][4] It shows an increased affinity for damaged DNA and possesses exonuclease activity.[1]

Quantitative Data on YB-1 Expression and Clinical Outcomes

The overexpression and nuclear localization of YB-1 are frequently correlated with aggressive tumor phenotypes and poor patient prognosis across a wide range of cancers.

| Cancer Type | YB-1 Expression | Correlation with Clinicopathological Factors | Impact on Survival | Citation(s) |

| Breast Cancer | Detected in 41% of tumors via IHC. | Positively associated with EGFR, HER-2, and Ki67. Strong predictor of relapse. | High expression associated with worse prognosis and reduced disease-specific survival. | [1][8] |

| High YB-1 mRNA expression. | Associated with higher-grade tumors. | Strong association with worse prognosis. | [1] | |

| High YB-1 in chemotherapy-treated patients. | 5-year relapse rate of 66% vs. 0% in low-YB-1 group. | [8] | ||

| Non-Small Cell Lung Cancer (NSCLC) | Positive expression in 44.9% of a 196-patient cohort. | Nuclear expression associated with lymph node metastasis and advanced stage. | Associated with poor prognosis. | [1] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Observed in high-grade HNSCC in a cohort of 365 patients. | Associated with a worse prognosis. | [1] | |

| Cervical Cancer | Higher expression in cancer vs. intraepithelial neoplasia (59 patients). | Correlated with the risk of relapse following chemoradiation. | [1] | |

| Various Malignancies | Circulating YB-1/p18 fragment detected in plasma. | Detected in 78% of patients with various advanced cancers. | Did not predict survival. | [1] |

Core Signaling Pathways Regulating YB-1

YB-1 activity is tightly regulated by major oncogenic signaling pathways that converge to phosphorylate it, primarily at the Serine 102 (S102) residue. This phosphorylation is a critical event that triggers its translocation from the cytoplasm to the nucleus, enabling its function as a transcription factor.[1][5]

The two principal pathways are:

-

PI3K/Akt/mTOR Pathway: Activation of this pathway, often through mutations in PI3K or loss of PTEN, leads to the activation of Akt. Akt, in turn, can directly or indirectly (via mTOR) lead to the phosphorylation of kinases like p70S6K and p90 ribosomal S6 kinase (RSK), which then phosphorylate YB-1 at S102.[1][2]

-

Ras/Raf/MEK/ERK Pathway: This pathway, frequently activated by Ras mutations, results in the activation of ERK. ERK then activates RSK, which subsequently phosphorylates YB-1 at S102.[1][2]

These pathways create a feed-forward loop where activated YB-1 can further promote the expression of key components of these pathways, such as EGFR.[1]

Therapeutic Strategies Targeting YB-1

Given its central role as a node for multiple oncogenic signals, YB-1 represents an attractive therapeutic target.[4][5] Strategies are primarily focused on preventing its activation and subsequent nuclear translocation.

-

Inhibition of Upstream Kinases: Small molecule inhibitors targeting key kinases in the PI3K/Akt and Ras/MEK pathways (e.g., PI3K inhibitors like BEZ235, RSK inhibitors) can prevent the phosphorylation of YB-1, thereby blocking its oncogenic functions.[1][10]

-

Direct YB-1 Inhibition: The development of small molecules that directly bind to YB-1 and prevent its activity is an active area of research. For example, the novel compound CET056 has shown preclinical efficacy in osteosarcoma models by inhibiting YB-1.[11]

-

Targeting YB-1 Expression: Gene silencing approaches using siRNA, shRNA, or antisense oligonucleotides have been effective in preclinical models to downregulate YB-1 expression, leading to reduced cell proliferation and sensitization to chemotherapy.[1][5]

-

Combination Therapies: Targeting YB-1 in combination with conventional chemotherapy or other targeted agents is a promising strategy.[12] By inhibiting YB-1, cancer cells can be re-sensitized to drugs they had developed resistance to.[12][13] An oncolytic adenovirus (Xvir03) has been shown to sequester YB-1 for its own replication, thereby downregulating MDR1 expression and resensitizing tumor cells to cytotoxic drugs.[13]

References

- 1. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target [jcancer.org]

- 5. Oncogenic Y‐box binding protein‐1 as an effective therapeutic target in drug‐resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. YB-1 is a Transcription/Translation Factor that Orchestrates the Oncogenome by Hardwiring Signal Transduction to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Y-box factor YB-1 predicts drug resistance and patient outcome in breast cancer independent of clinically relevant tumor biologic factors HER2, uPA and PAI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. What are Yb-1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. aacrjournals.org [aacrjournals.org]

SU056: A Deep Dive into its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SU056 has emerged as a promising small molecule inhibitor targeting the Y-box binding protein 1 (YB-1), a crucial oncoprotein implicated in tumor progression, drug resistance, and suppression of apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its role in inducing programmed cell death in cancer cells. Through the inhibition of YB-1, this compound orchestrates a cascade of events that culminates in the activation of the apoptotic machinery, making it a compelling candidate for targeted cancer therapy. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction to this compound and its Target: YB-1

This compound is an azopodophyllotoxin-based small molecule that has been identified as a potent and specific inhibitor of Y-box binding protein 1 (YB-1)[1][2]. YB-1 is a multifunctional protein that plays a significant role in various cellular processes, including transcription, translation, and DNA repair[3][4]. In the context of cancer, YB-1 is frequently overexpressed and its nuclear localization is associated with a more aggressive phenotype, poor prognosis, and resistance to chemotherapy[4]. By binding to and promoting the degradation of YB-1, this compound effectively counteracts its oncogenic functions[1].

Quantitative Analysis of this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, while cell cycle analysis and apoptosis assays reveal its impact on cell fate.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| OVCAR3 | Ovarian Cancer | 1.27 | [5] |

| OVCAR4 | Ovarian Cancer | 6.8 | [5] |

| OVCAR5 | Ovarian Cancer | 4.33 | [5] |

| OVCAR8 | Ovarian Cancer | 3.18 | [5] |

| SKOV3 | Ovarian Cancer | 1.73 | [5] |

| ID8 | Ovarian Cancer | 3.75 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [6] |

| PANC-1 | Pancreatic Cancer | Not specified | [7] |

Note: While studies confirm this compound's effectiveness in triple-negative breast cancer and pancreatic cancer cell lines, specific IC50 values were not available in the reviewed literature. Further research is needed to quantify its potency in these cancer types.

Table 2: Quantitative Effects of this compound on Cell Cycle and Apoptosis in Ovarian Cancer Cells

| Parameter | Cell Line(s) | This compound Concentration (µM) | Observation | Citation(s) |

| Cell Cycle Arrest | OVCAR8, SKOV3, ID8 | 1-5 | Arrest in sub-G1 and G1 phases after 6 hours of treatment. | [5] |

| Apoptosis Induction | OVCAR8, SKOV3, ID8 | 0-5 | Dose-dependent increase in apoptotic cell death after 24 hours. | [5] |

| Protein Expression | OVCAR8 | 1-5 | Inhibition of YB-1, TMSB10, SUMO2, and PMSB2 proteins after 12 hours. | [5] |

Note: Specific percentages of cell cycle arrest and apoptosis were not detailed in the available literature. The provided information is based on the described dose-dependent effects.

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of YB-1, which in turn modulates the expression and activity of key proteins in the apoptotic signaling cascade. The process involves the intrinsic (mitochondrial) pathway of apoptosis.

The this compound-YB-1 Apoptotic Signaling Cascade

Upon entering a cancer cell, this compound directly binds to YB-1, leading to its degradation. This initiates a downstream signaling cascade that ultimately triggers apoptosis.

The inhibition of YB-1 by this compound is believed to relieve the suppression of the tumor suppressor protein p53[1][4]. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax[4]. Concurrently, the downregulation of YB-1 may also lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2[4]. This shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a critical step in initiating apoptosis. The increased levels of Bax promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which then orchestrates the dismantling of the cell, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired duration. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression of key apoptotic proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YB-1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells by targeting the oncoprotein YB-1. The available data demonstrates its ability to inhibit cell proliferation, induce cell cycle arrest, and activate the intrinsic apoptotic pathway. The detailed protocols provided herein offer a standardized approach for further investigation into the efficacy and mechanism of this compound.

Future research should focus on obtaining more extensive quantitative data on apoptosis induction and protein expression changes across a wider range of cancer types. In vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of this compound in a more complex biological system. Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and provide more effective treatment strategies for various cancers. The continued investigation of this compound and its interaction with the YB-1 signaling network holds significant promise for the development of novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. OHSU Now [now.ohsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Novel Insights into YB-1 Signaling and Cell Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

SU056: A Technical Guide to its Downstream Signaling and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU056 is a novel small molecule inhibitor targeting Y-box binding protein 1 (YB-1), a protein implicated in tumor progression and therapeutic resistance.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and its potential as a targeted cancer therapeutic. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals. This document details the effects of this compound on cancer cells, including the induction of cell cycle arrest and apoptosis, and the inhibition of cell migration.[2][3] All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological activity.

Introduction to this compound and its Target: YB-1

This compound is a first-in-class experimental compound that has demonstrated significant anti-tumor activity in preclinical models of various cancers, including ovarian and triple-negative breast cancer.[4][5][6] It functions as a potent inhibitor of Y-box binding protein 1 (YB-1).[3]

YB-1 is a multifunctional oncoprotein that plays a critical role in numerous cellular processes, including DNA repair, cell proliferation, and differentiation.[2] It is a member of the cold shock domain protein family and can bind to both DNA and RNA, thereby regulating gene expression at both the transcriptional and translational levels.[4] Overexpression of YB-1 is observed in a variety of human cancers and is often associated with poor prognosis and the development of multidrug resistance.[7] YB-1 exerts its oncogenic functions by modulating the activity of several key signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK/ERK pathways.[4]

Mechanism of Action of this compound

This compound directly interacts with YB-1, inhibiting its activity.[4] This interaction disrupts the downstream signaling cascades regulated by YB-1, leading to a cascade of anti-cancer effects. Mechanistic studies have revealed that this compound's inhibition of YB-1 leads to the suppression of proteins involved in the spliceosome pathway and an enrichment of proteins associated with apoptosis and RNA degradation pathways.[1][8] Furthermore, this compound has been shown to disrupt the protein translation machinery by preventing YB-1 from binding to mRNA.[6]

Downstream Signaling Pathways Modulated by this compound

The inhibition of YB-1 by this compound leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

Inhibition of Proliferation and Cell Cycle Progression

This compound treatment leads to cell cycle arrest, primarily in the G1 and sub-G1 phases, in cancer cells.[2][3] This is achieved through the downregulation of key cell cycle regulators that are under the transcriptional control of YB-1. YB-1 is known to promote the expression of proliferation-related genes such as Cyclin A, Cyclin B1, and Proliferating Cell Nuclear Antigen (PCNA).[2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[2][3] The inhibition of YB-1 leads to an increase in the expression of pro-apoptotic proteins and a decrease in the expression of anti-apoptotic proteins. This shift in the balance of apoptotic regulators ultimately commits the cancer cells to programmed cell death.

Inhibition of Cell Migration and Metastasis

A key finding in the investigation of this compound is its ability to inhibit cancer cell migration.[2][3] In preclinical models, this compound treatment resulted in a significant reduction in metastatic tumors.[4] This effect is likely mediated by the downregulation of YB-1 target genes involved in cell motility and invasion.

Reversal of Drug Resistance

YB-1 is a known driver of drug resistance in cancer.[4] It can promote the expression of multidrug resistance genes, such as MDR1.[8] this compound has been shown to reverse this resistance. When used in combination with chemotherapy agents like paclitaxel, this compound enhances their cytotoxic effects and resensitizes resistant cancer cells to treatment.[2][8]

Caption: Downstream effects of this compound-mediated YB-1 inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| OVCAR3 | Ovarian Cancer | Cell Viability | 1.27 | [3] |

| OVCAR4 | Ovarian Cancer | Cell Viability | 6.8 | [3] |

| OVCAR5 | Ovarian Cancer | Cell Viability | 4.33 | [3] |

| OVCAR8 | Ovarian Cancer | Cell Viability | 3.18 | [3] |

| SKOV3 | Ovarian Cancer | Cell Viability | 1.73 | [3][9] |

| ID8 | Ovarian Cancer | Cell Viability | 3.75 | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosage | Outcome | Reference |

| Ovarian Cancer (ID8 xenograft) | This compound | 20 mg/kg (i.p.) | 2-fold reduction in tumor weight | [3][4] |

| Ovarian Cancer (OVCAR8 xenograft) | This compound + Paclitaxel | 10 mg/kg (i.p., daily) + 5 mg/kg (i.p., weekly) | Greater reduction in tumor growth than either agent alone | [2] |

| Ovarian Cancer (metastatic model) | This compound | Not specified | 3-fold reduction in lung metastases | [4] |

| Triple-Negative Breast Cancer (PDX model) | This compound | Oral, 21 days | Up to 63% inhibition of tumor growth | [6] |

| Triple-Negative Breast Cancer (metastatic model) | This compound | Not specified | 65.5% decrease in lung metastasis | [6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control samples.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., YB-1, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

This compound represents a promising new class of targeted cancer therapeutics that functions by inhibiting the oncoprotein YB-1. Its ability to induce cell cycle arrest and apoptosis, inhibit cell migration, and reverse drug resistance in preclinical models highlights its significant therapeutic potential. The data summarized in this technical guide provide a strong rationale for the continued investigation of this compound in a clinical setting. Future studies should focus on further elucidating the complex downstream signaling networks modulated by this compound, identifying predictive biomarkers for patient stratification, and evaluating its efficacy and safety in human clinical trials. The development of this compound is currently progressing towards clinical trials.[5]

References

- 1. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YB-1 as an Oncoprotein: Functions, Regulation, Post-Translational Modifications, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Levels A comprehensive review of the functions of YB-1 in cancer stemness, metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]

- 7. Role of Y Box Protein-1 in cancer: As potential biomarker and novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OHSU Now [now.ohsu.edu]

- 9. academic.oup.com [academic.oup.com]

Technical Whitepaper: The YB-1 Inhibitor SU056 and its Impact on Tumor Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Abstract

Y-box binding protein 1 (YB-1) is a multifunctional oncoprotein implicated in tumor progression, drug resistance, and regulation of gene expression across numerous cancer types.[1][2][3] Its central role in cellular processes such as proliferation and survival has made it a compelling, albeit challenging, therapeutic target. This document details the mechanism and effects of SU056, a first-in-class small molecule inhibitor of YB-1.[1][3] We provide a comprehensive overview of this compound's mode of action, its quantifiable effects on inducing cell cycle arrest and apoptosis in tumor cells, and its synergistic potential with conventional chemotherapy. Detailed experimental protocols for assessing these effects and diagrams illustrating the key pathways and workflows are included to support further research and development.

Introduction: Targeting YB-1 with this compound

The transcription and translation factor YB-1 is a critical regulator of cellular stress responses and is overexpressed in at least 21 types of cancer, where it correlates with poor prognosis and treatment resistance.[1][2] YB-1 contributes to oncogenesis by modulating the expression of genes involved in cell proliferation, DNA repair, and apoptosis. Until the development of this compound, no direct inhibitor of YB-1 was available for clinical development.[1]

This compound is an azopodophyllotoxin small molecule that was identified as a potent and direct inhibitor of YB-1.[2][3] It physically interacts with the YB-1 protein, disrupting its function and leading to potent anti-tumor activity in preclinical models of ovarian cancer, triple-negative breast cancer (TNBC), and other malignancies.[1][2][4][5] This whitepaper consolidates the existing data on this compound, focusing specifically on its role in modulating cell cycle progression in cancer cells.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily by inhibiting YB-1, which in turn disrupts the protein translation machinery essential for rapid cancer cell growth.[1][5] Experiments show that this compound binds to YB-1 at a site that prevents it from binding mRNA and inhibits the interaction between YB-1 and the protein synthesis machinery, thereby suppressing translation.[1] This leads to the downregulation of YB-1 itself and its associated downstream proteins, including TMSB10, SUMO2, and PMSB2 in ovarian cancer cells.[6] Furthermore, proteome profiling reveals that this compound treatment alters proteins that regulate the spliceosome pathway and enriches those associated with apoptosis and RNA degradation.[2][3]

This compound's Effect on Cell Cycle Progression

A primary consequence of YB-1 inhibition by this compound is the induction of cell cycle arrest, which prevents tumor cells from replicating.[1] Multiple studies have demonstrated that treatment with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle and a corresponding increase in the sub-G1 population, which is indicative of apoptotic cell death.[2][6]

In ovarian cancer cell lines such as OVCAR8, SKOV3, and ID8, treatment with 1-5 μM of this compound for as little as 6 hours was sufficient to induce this G1 and sub-G1 arrest.[6] This rapid and potent effect underscores the dependency of these tumor cells on YB-1 for cell cycle progression. The arrest in G1 phase prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation.[2][3]

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound have been quantified across various cancer models. The data is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 Value (μM) | Citation(s) |

|---|---|---|---|

| OVCAR3 | Ovarian | 1.27 | [6] |

| OVCAR4 | Ovarian | 6.8 | [6] |

| OVCAR5 | Ovarian | 4.33 | [6] |

| OVCAR8 | Ovarian | 3.18 | [6] |

| SKOV3 | Ovarian | 1.73 | [6] |

| ID8 | Ovarian | 3.75 | [6] |

| Multiple TNBC Lines | Triple-Negative Breast | Not Specified |[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

| Cell Line(s) | Concentration (μM) | Treatment Time | Observed Effect | Citation(s) |

|---|

| OVCAR8, SKOV3, ID8 | 1 - 5 | 6 hours | Arrest in Sub-G1 and G1 phases |[6] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Result | Citation(s) |

|---|---|---|---|

| ID8 Ovarian Cancer (Mouse) | 20 mg/kg, i.p. | Inhibited tumor growth | [6] |

| Ovarian Cancer (Mouse) | Not Specified | 2-fold reduction in tumor weight | [4] |

| TNBC (PDX Model) | Oral, 21 days | Up to 63% inhibition of tumor growth | [1] |

| TNBC Metastasis Model | Not Specified | 65.5% decrease in lung metastasis |[1] |

Synergistic Effects with Paclitaxel

YB-1 is a known driver of resistance to chemotherapy.[2][4] Consequently, its inhibition by this compound can re-sensitize resistant cancer cells to standard-of-care agents. Studies have shown that this compound enhances the cytotoxic effects of paclitaxel in ovarian cancer models.[2][6] In mouse models, the combination of this compound (10 mg/kg, daily) and paclitaxel (5 mg/kg, weekly) resulted in a significantly greater reduction in ovarian cancer tumor growth than either agent alone, with no observable toxicity.[2][6]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cell cycle progression and protein expression.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

-

Cancer cell line (e.g., OVCAR8)

-

This compound (stock solution in DMSO)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-well tissue culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 0.5 x 10⁶ OVCAR8 cells per well in 6-well plates. Allow cells to attach and grow for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.

-

Cell Harvesting: Aspirate the medium and wash cells with PBS. Harvest adherent cells by trypsinization. Collect all cells (including floating cells from the medium) and transfer to a 15 mL conical tube.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours (overnight is recommended).

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample. Use software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[7]

Protocol 2: Western Blot Analysis of YB-1 and Downstream Proteins

This protocol details the procedure for analyzing protein expression levels in this compound-treated cells.

Materials:

-

Treated and untreated cancer cell lysates

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YB-1, anti-TMSB10, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lysate Preparation: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-YB-1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Conclusion and Future Directions

This compound is a potent, first-in-class YB-1 inhibitor that demonstrates significant anti-tumor activity by disrupting protein translation and inducing G1 phase cell cycle arrest in cancer cells.[1][2][6] Its ability to inhibit proliferation, induce apoptosis, and synergize with existing chemotherapies like paclitaxel makes it a highly promising candidate for further clinical development.[4][6] Toxicological studies have indicated that this compound is well-tolerated, further strengthening its therapeutic potential.[1][5]

Future research should focus on identifying predictive biomarkers for this compound sensitivity and exploring its efficacy in a broader range of cancer types known to be dependent on YB-1. Combination studies with other targeted therapies, particularly those affecting pathways that might be rewired in response to YB-1 inhibition, could unlock novel and more effective treatment strategies for aggressive and drug-resistant cancers.

References

- 1. First-of-its-Kind Cancer Drug Shows Anti-Tumor Activity in Animal Models | Technology Networks [technologynetworks.com]

- 2. Y box binding protein 1 inhibition as a targeted therapy for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OHSU Now [now.ohsu.edu]

- 5. Inhibition of protein translational machinery in triple-negative breast cancer as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Initial Studies of SU056 in Ovarian Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies of SU056, a novel small molecule inhibitor of Y-box binding protein 1 (YB-1), in various ovarian cancer models. The data presented herein summarizes the current understanding of this compound's mechanism of action, its in vitro and in vivo efficacy, and its potential as a therapeutic agent for ovarian cancer.

Quantitative Data Summary

The anti-tumor activity of this compound has been evaluated in a range of in vitro and in vivo ovarian cancer models. The following tables summarize the key quantitative findings from these initial studies.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) | Citation |

| OVCAR3 | Cell Growth Inhibition | IC50 | 1.27 | [1] |

| OVCAR4 | Cell Growth Inhibition | IC50 | 6.8 | [1] |

| OVCAR5 | Cell Growth Inhibition | IC50 | 4.33 | [1] |

| OVCAR8 | Cell Growth Inhibition | IC50 | 3.18 | [1] |

| SKOV3 | Cell Growth Inhibition | IC50 | 1.73 | [1] |

| ID8 | Cell Growth Inhibition | IC50 | 3.75 | [1] |

| OVCAR8 | Colony Formation | Inhibition | Dose-dependent | [1] |

| ID8 | Colony Formation | Inhibition | Dose-dependent | [1] |

| OVCAR8 | Cell Migration | Inhibition | Dose-dependent (0-1 µM) | [2] |

| SKOV3 | Cell Migration | Inhibition | Dose-dependent (0-1 µM) | [2] |

| ID8 | Cell Migration | Inhibition | Dose-dependent (0-1 µM) | [2] |

| OVCAR8 | Apoptosis Induction | - | Dose-dependent (0-5 µM) | [1] |

| SKOV3 | Apoptosis Induction | - | Dose-dependent (0-5 µM) | [1] |

| ID8 | Apoptosis Induction | - | Dose-dependent (0-5 µM) | [1] |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models

| Animal Model | Treatment | Dosage | Outcome | Citation |

| Mice with ID8 cells | This compound | 20 mg/kg (i.p.) | 2-fold reduction in tumor weight | [1][3] |

| Mice with ID8 cells | This compound | Not specified | 3-fold reduction in lung metastasis | [3] |

| Immunodeficient mice with OVCAR8 tumors | This compound + Paclitaxel | This compound: 10 mg/kg (i.p., daily); Paclitaxel: 5 mg/kg (i.p., weekly) | Greater reduction in tumor growth than either agent alone | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound. These protocols are based on standard laboratory procedures and may be adapted for specific experimental needs.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Ovarian cancer cells (e.g., OVCAR8, SKOV3, ID8) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and incubated overnight to allow for cell attachment.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-10 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance from wells with medium and MTT but no cells is subtracted.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

-

Cell Seeding: Ovarian cancer cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.

-

Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 1 µM) for 5-8 days, with the medium and drug being refreshed every 2-3 days.

-

Colony Growth: The plates are incubated at 37°C with 5% CO2 until visible colonies (typically >50 cells) are formed in the control wells.

-

Fixation and Staining: The medium is removed, and the colonies are washed with PBS. The colonies are then fixed with a solution of 4% paraformaldehyde or methanol for 10-15 minutes and stained with 0.5% crystal violet solution for 20-30 minutes.

-

Washing and Drying: The staining solution is removed, and the plates are washed with water and allowed to air dry.

-

Colony Counting: The number of colonies in each well is counted either manually or using an automated colony counter. The results are expressed as a percentage of the number of colonies in the vehicle-treated control wells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Ovarian cancer cells (e.g., OVCAR8) are treated with this compound (e.g., 1-5 µM) for a specified time (e.g., 12 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., YB-1, TMSB10, SUMO2, PMSB2, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

In Vivo Ovarian Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Female immunodeficient mice (e.g., athymic nude or NOD-scid) are used.

-

Cell Implantation: Ovarian cancer cells (e.g., 5-10 million OVCAR8 or ID8 cells) are suspended in a sterile solution like PBS or Matrigel and injected intraperitoneally (i.p.) or subcutaneously into the flanks of the mice.

-

Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. For subcutaneous tumors, tumor volume is measured with calipers. For intraperitoneal tumors, abdominal distension and body weight are monitored.

-

Drug Administration: Once tumors are established, the mice are randomized into treatment groups. This compound is administered intraperitoneally at a specified dose and schedule (e.g., 10-20 mg/kg daily). For combination studies, paclitaxel is administered according to its own schedule (e.g., 5 mg/kg weekly). A control group receives the vehicle solution.

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Metastatic lesions in organs like the lungs can also be quantified.

-

Toxicity Assessment: The general health of the mice, including body weight and signs of distress, is monitored to assess the toxicity of the treatment.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound inhibits YB-1, leading to downstream effects on gene expression.

Caption: Preclinical evaluation workflow for this compound in ovarian cancer models.

References

The Potential of SU056 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] Unlike other breast cancer subtypes, TNBC tumors do not express estrogen receptors, progesterone receptors, or human epidermal growth factor receptor 2 (HER2), rendering them unresponsive to hormonal therapies or HER2-targeted agents.[1][2] This leaves cytotoxic chemotherapy as the primary treatment modality, which is often associated with significant toxicity and the development of resistance.[1] Consequently, there is a critical unmet need for novel therapeutic strategies that target the specific molecular vulnerabilities of TNBC.

Recent research has identified Y-box binding protein-1 (YB-1) as a key driver of TNBC progression and a promising therapeutic target.[3][4] YB-1 is a multifunctional oncoprotein that plays a pivotal role in regulating gene expression at both the transcriptional and translational levels.[4] Its overexpression in TNBC is correlated with poor prognosis, metastasis, and drug resistance.[5]

SU056 is a novel small-molecule inhibitor that has demonstrated potent and specific activity against YB-1.[4][6] Preclinical studies have shown that this compound effectively inhibits the growth of TNBC cells and tumors by disrupting the protein translation machinery, a fundamental process for cancer cell survival and proliferation.[3][4][7] This technical guide provides an in-depth overview of the preclinical data on this compound in TNBC, including quantitative data on its efficacy, detailed experimental protocols, and a visual representation of its mechanism of action.

Quantitative Data on this compound Efficacy

The anti-cancer effects of this compound have been evaluated in a panel of human and murine triple-negative breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay after 48 hours of treatment.

| Cell Line | Type | IC50 (µM) |

| MDA-MB-231 | Human | 1.27 ± 0.19 |

| MDA-MB-468 | Human | 1.36 ± 0.27 |

| SUM159 | Human | 1.17 ± 0.34 |

| 4T1 | Murine | 7.15 ± 1.26 |

| EMT6 | Murine | 1.5 ± 0.12 |

| MCF10A | Normal Human Breast Epithelial | 4.77 ± 1.61 |

| MCF12A | Normal Human Breast Epithelial | 4.65 ± 2.25 |

| Table 1: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer Cell Lines.[7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, SUM159)

-

This compound

-

MTT solution (5 mg/mL in 1x PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed TNBC cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

The following day, treat the cells with a range of this compound concentrations (e.g., 0.005–50 µM) or vehicle (DMSO) in fresh medium.

-

Incubate the plates for 48 hours.

-

Following incubation, add MTT solution to each well and incubate for a further period to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength using a microplate reader to determine the percentage of cell viability relative to the vehicle-treated control cells.

-

Calculate the IC50 values based on the dose-response curves.[7]

Patient-Derived Xenograft (PDX) Model

This protocol describes the evaluation of this compound's in vivo efficacy using patient-derived xenograft (PDX) models of TNBC, which closely mimic the heterogeneity of human tumors.[12][13]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Freshly resected TNBC patient tumor tissue

-

This compound

-

Vehicle control

-

Surgical tools

-